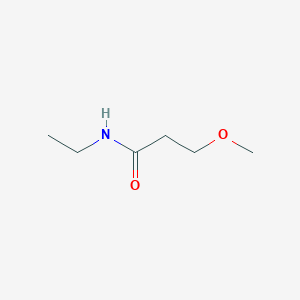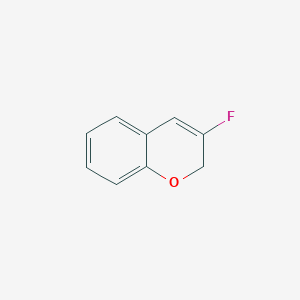
3-Methoxy-N-propyl-propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-N-propyl-propionamide is an organic compound belonging to the class of amides It is characterized by the presence of a methoxy group (-OCH3) attached to the third carbon of the propionamide chain, with a propyl group (-C3H7) attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-Methoxy-N-propyl-propionamide typically involves the reaction of 3-methoxypropionic acid with propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:
3-Methoxypropionic acid+Propylamine→this compound+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction mixture is then purified to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Methoxy-N-propyl-propionamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used to substitute the methoxy group, depending on the desired product.
Major Products Formed
Oxidation: Formation of 3-oxo-N-propyl-propionamide.
Reduction: Formation of 3-methoxy-N-propyl-propylamine.
Substitution: Formation of various substituted propionamides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Methoxy-N-propyl-propionamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-N-propyl-propionamide involves its interaction with specific molecular targets. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Propionamide: The parent compound without the methoxy and propyl groups.
N-Methyl-propionamide: Similar structure but with a methyl group instead of a propyl group.
3-Methoxypropionamide: Lacks the propyl group on the nitrogen atom.
Uniqueness
3-Methoxy-N-propyl-propionamide is unique due to the presence of both the methoxy and propyl groups, which confer specific chemical and biological properties. These functional groups influence its reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.
Propiedades
Número CAS |
1340551-81-6 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
3-methoxy-N-propylpropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-5-8-7(9)4-6-10-2/h3-6H2,1-2H3,(H,8,9) |
Clave InChI |
GRRXRLWKPGEZKZ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7,8-Dihydropyrrolo[1,2-a]pyrimidin-6(4H)-one](/img/structure/B11922898.png)

![(1H-Pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B11922907.png)
![7-Methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11922922.png)




![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbonitrile](/img/structure/B11922958.png)
![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)
